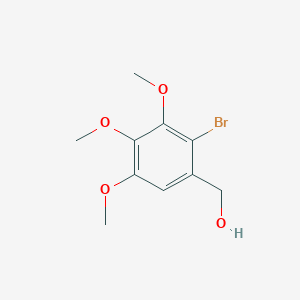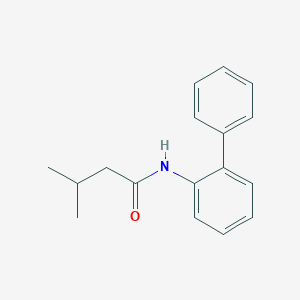
n-(Biphenyl-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Biphenyl-2-yl)-3-methylbutanamide: is an organic compound that features a biphenyl moiety linked to a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Biphenyl-2-yl)-3-methylbutanamide typically involves the coupling of biphenyl derivatives with butanamide precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a biphenyl boronic acid with a butanamide halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Ullmann reaction or Negishi coupling . These methods involve the use of metal catalysts and can be optimized for large-scale synthesis by adjusting reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: n-(Biphenyl-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: Biphenyl-2-yl-3-methylbutylamine.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: n-(Biphenyl-2-yl)-3-methylbutanamide is used as a building block in organic synthesis. Its biphenyl structure makes it a versatile intermediate for the synthesis of more complex molecules .
Biology: In biological research, biphenyl derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They can interact with various biological targets due to their structural similarity to natural ligands .
Medicine: This compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, biphenyl compounds are used in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials .
Mechanism of Action
The mechanism of action of n-(Biphenyl-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds .
Comparison with Similar Compounds
- Biphenyl-2-yl-3-methylbutanoic acid
- Biphenyl-2-yl-3-methylbutylamine
- Biphenyl-2-yl-3-methylbutanol
Uniqueness: n-(Biphenyl-2-yl)-3-methylbutanamide is unique due to its specific combination of a biphenyl moiety and a butanamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5439-23-6 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-methyl-N-(2-phenylphenyl)butanamide |
InChI |
InChI=1S/C17H19NO/c1-13(2)12-17(19)18-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
AGVHQHNPCTYIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



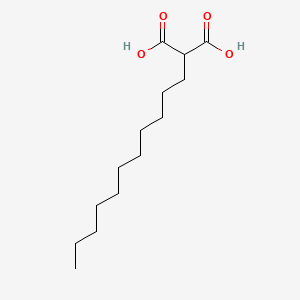
![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)


![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
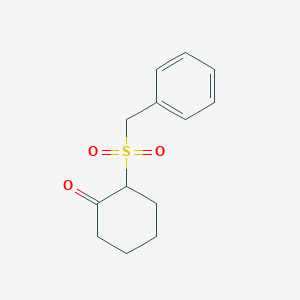

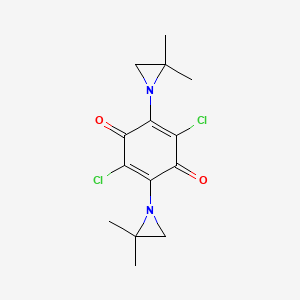
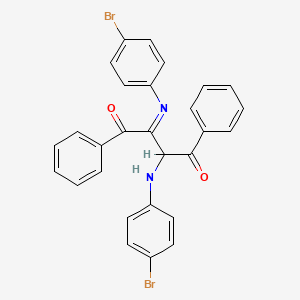
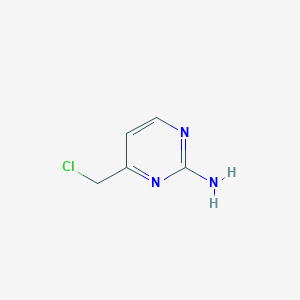
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
